molecular formula C12H10F3N3O B1430725 2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde CAS No. 1803580-85-9

2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde

Cat. No.: B1430725
CAS No.: 1803580-85-9
M. Wt: 269.22 g/mol
InChI Key: OTQQPVPEVWITRY-UHFFFAOYSA-N
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Description

2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with a pyrimidine moiety The presence of the trifluoromethyl group on the pyrimidine ring enhances its chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of a pyrrole derivative with a pyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: 2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carboxylic acid

    Reduction: 2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-methanol

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used

Scientific Research Applications

2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde
  • 2,5-dimethyl-1-[4-(trifluoromethyl)thiazol-2-yl]-1H-pyrrole-3-carbaldehyde
  • 2,5-dimethyl-1-[4-(trifluoromethyl)pyrazin-2-yl]-1H-pyrrole-3-carbaldehyde

Uniqueness

2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde is unique due to the presence of the trifluoromethyl group on the pyrimidine ring, which imparts distinct chemical and biological properties. This compound exhibits enhanced stability, bioactivity, and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O/c1-7-5-9(6-19)8(2)18(7)11-16-4-3-10(17-11)12(13,14)15/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQQPVPEVWITRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NC=CC(=N2)C(F)(F)F)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde
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